molecular formula C10H14O2 B14309441 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan CAS No. 112408-78-3

3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan

Katalognummer: B14309441
CAS-Nummer: 112408-78-3
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: ZDRYPNTZRDIHHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms This particular compound is notable for its unique structure, which includes a furan ring substituted with a 3-methyl group and a 2-(2-methyloxiran-2-yl)ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan can be achieved through several synthetic routes. One common method involves the reaction of 3-methylfuran with an appropriate epoxide precursor under acidic or basic conditions. The reaction typically proceeds via nucleophilic attack on the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of diols from the oxirane ring.

    Substitution: Formation of halogenated or nitrated furans.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can interact with specific enzymes or receptors, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((3,3-Dimethyloxiran-2-yl)methyl)-3-methylfuran
  • 2-(2’,3’-epoxy-3’-methylbutyl)-3-methylfuran
  • Rose furan oxide
  • Rosefuran epoxide

Uniqueness

3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan is unique due to the presence of both a furan ring and an oxirane ring in its structure. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The specific substitution pattern also influences its chemical behavior and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

112408-78-3

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

3-methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan

InChI

InChI=1S/C10H14O2/c1-8-4-6-11-9(8)3-5-10(2)7-12-10/h4,6H,3,5,7H2,1-2H3

InChI-Schlüssel

ZDRYPNTZRDIHHL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC=C1)CCC2(CO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.